(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol is a complex organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes a hydroxymethyl group and multiple hydroxyl groups attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Formation of the Dihydrofuran Ring: The precursor undergoes cyclization to form the dihydrofuran ring. This step may involve the use of acid or base catalysts under controlled temperature conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation or reduction reactions. Common reagents for these reactions include oxidizing agents like pyridinium chlorochromate or reducing agents like sodium borohydride.
Hydroxymethyl Group Addition: The hydroxymethyl group is introduced via a nucleophilic substitution reaction, often using formaldehyde as the source of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development. It may have applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and hydroxyl groups play a crucial role in its interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Unique due to its specific stereochemistry and functional groups.
(3R,4R,5S)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(3S,4S,5R)-5-(Methoxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Similar structure with a methoxymethyl group instead of a hydroxymethyl group, resulting in different chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups and a hydroxymethyl group
Properties
Molecular Formula |
C5H10O6 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,2,3,4-tetrol |
InChI |
InChI=1S/C5H10O6/c6-1-2-3(7)4(8)5(9,10)11-2/h2-4,6-10H,1H2/t2-,3-,4+/m1/s1 |
InChI Key |
YBXWGJDUSALQLM-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.